molecular formula C24H50N10O5 B14211714 L-Lysine, L-arginyl-L-lysyl-L-lysyl- CAS No. 627091-96-7

L-Lysine, L-arginyl-L-lysyl-L-lysyl-

Cat. No.: B14211714
CAS No.: 627091-96-7
M. Wt: 558.7 g/mol
InChI Key: KKSXMAAXNQLBMS-VJANTYMQSA-N
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Description

Properties

CAS No.

627091-96-7

Molecular Formula

C24H50N10O5

Molecular Weight

558.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C24H50N10O5/c25-12-4-1-9-17(32-20(35)16(28)8-7-15-31-24(29)30)21(36)33-18(10-2-5-13-26)22(37)34-19(23(38)39)11-3-6-14-27/h16-19H,1-15,25-28H2,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1

InChI Key

KKSXMAAXNQLBMS-VJANTYMQSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-arginyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-lysine) to the resin. Subsequent amino acids (L-arginine, L-lysyl, and L-lysyl) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-arginyl-L-lysyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-arginyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The amino groups in lysine and arginine residues can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert disulfide bonds (if present) to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Reagents such as acyl chlorides or isocyanates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysine, L-arginyl-L-lysyl-L-lysyl- has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral properties.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Lysine, L-arginyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The positively charged amino groups in lysine and arginine residues can form electrostatic interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can influence cellular processes, including signal transduction, gene expression, and enzyme activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Applications Key Research Findings
L-Lysine 146.19 ε-Amino, α-carboxyl Feed additive, antiviral agent Enhances MP flavor adsorption
L-Arginine 174.20 Guanidinium Nitric oxide synthesis, APN inhibition IC₅₀ = 4.51 µM for APN inhibition
ε-Poly-L-Lysine ~4,000 (n=30) Polymerized ε-amino Food preservative, drug delivery MIC = 0.1 µg/mL against E. coli
L-Arginyl-L-Lysyl-L-Lysyl- 427.48 Peptide bonds, cationic Antimalarial drug design 2-fold higher LysRS binding vs. ALK
Lys–Cu 278.78 Cu²⁺ chelate Antibacterial agent 99% reduction in S. aureus growth

Table 2: Biochemical Properties

Compound Solubility (g/L) pKa (ε-amino) Key Interactions
L-Lysine 150 (water) 10.5 Electrostatic, hydrogen bonding
Nε-Acetyl-L-Lysine 85 (water) 9.8 Hydrophobic, acetylation-dependent
Hydroxylysine 120 (water) 10.1 Metal chelation, collagen stabilization
DFL Insoluble N/A AGE receptor binding

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